molecular formula C21H25N B1289556 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine CAS No. 70152-27-1

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1289556
CAS No.: 70152-27-1
M. Wt: 291.4 g/mol
InChI Key: RJKHELOCNIIEFU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS: 70152-27-1) is a nitrogen-containing heterocyclic compound with the molecular formula C21H25N and a molecular weight of 291.43 g/mol . Its structure features a tetrahydropyridine core substituted at position 1 with a benzyl group and at position 4 with a 3-phenylpropyl chain. This compound is identified by MDL number MFCD18800726 and is characterized by moderate lipophilicity due to its aromatic and alkyl substituents .

Properties

IUPAC Name

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKHELOCNIIEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593142
Record name 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70152-27-1
Record name 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Halogenation

This method involves the use of electrophilic halogenating agents to introduce halogen substituents into the tetrahydropyridine framework. The process typically follows these steps:

  • A precursor compound is treated with an electrophilic halogenating agent.
  • The resulting halogenated product undergoes further reactions to yield the desired tetrahydropyridine derivative.

Dehydration Reactions

Dehydration reactions are crucial for forming the tetrahydropyridine structure from dihydropyridine precursors. The general steps include:

  • Mixing an N-substituted piperidine with a dehydrating agent (e.g., phosphoric acid).
  • Controlling the temperature to facilitate the removal of water while promoting cyclization.
  • Monitoring the reaction progress through techniques such as thin-layer chromatography (TLC).

Use of Dehydrating Agents

Dehydrating agents play a vital role in synthesizing tetrahydropyridines by facilitating the formation of double bonds and ring structures:

  • Common dehydrating agents include phosphoric acid and sulfuric acid.
  • The reaction conditions (temperature and time) must be optimized to maximize yield and minimize side products.

Extraction and Refinement Techniques

After synthesis, purification is essential for isolating the target compound:

  • The reaction mixture is cooled and treated with water to precipitate the product.
  • Organic solvents (e.g., toluene) are used for extraction.
  • The final product is obtained through distillation under reduced pressure.

  • Data Tables

The following table summarizes key parameters for different preparation methods used in synthesizing 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine:

Method Reactants Used Conditions Yield (%) Notes
Electrophilic Halogenation Precursor + Halogenating Agent Room Temperature Varies Requires careful monitoring
Dehydration Reaction N-substituted Piperidine + Acid 180°C for 2-3 hours High TLC used for monitoring
Extraction Reaction Mixture + Toluene Stirring at room temperature High Distillation under reduced pressure

Research has shown that varying the substituents on the piperidine ring can significantly influence both the yield and biological activity of the resulting tetrahydropyridines. For instance, compounds with bulky substituents tend to exhibit enhanced pharmacological properties due to their increased lipophilicity and ability to interact with biological targets more effectively.

Additionally, studies have indicated that employing microwave-assisted synthesis can reduce reaction times significantly while maintaining high yields, making it an attractive option for laboratory-scale preparations.

The preparation of this compound involves various sophisticated synthetic methodologies that require careful optimization of conditions to achieve high yields and purity. Understanding these methods allows researchers to tailor synthesis routes according to specific research needs or industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylpropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects
Research indicates that 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine exhibits neuroprotective properties. It has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease. The compound acts as a selective agonist for certain receptors in the brain, which may help in mitigating the effects of neurotoxicity associated with dopaminergic neuron loss. In one study involving animal models, administration of this compound showed a significant reduction in motor deficits and neuroinflammation markers .

Antioxidant Activity
The compound has also demonstrated antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress, which is implicated in various chronic diseases. The ability of this compound to scavenge free radicals was evaluated using several in vitro assays. Results indicated a notable capacity to reduce oxidative damage in cellular models .

Cosmetic Formulation

Stabilizing Agent in Emulsions
In the cosmetic industry, this compound is being explored as a stabilizing agent for emulsions. Its unique molecular structure allows it to enhance the stability and texture of creams and lotions. Formulations incorporating this compound have shown improved sensory properties and skin feel compared to traditional emulsifiers .

Skin Conditioning Properties
The compound has also been investigated for its skin conditioning effects. Studies have reported that it can enhance skin hydration and improve barrier function when included in topical formulations. This property makes it a valuable ingredient in moisturizing products aimed at treating dry or sensitive skin conditions .

Materials Science

Polymer Applications
this compound has potential applications in the development of novel polymers. Its chemical structure can be utilized to create polymeric materials with enhanced thermal and mechanical properties. Research is ongoing into its use as a building block for polymers that could be applied in coatings or as additives to improve the performance of existing materials .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal explored the effects of this compound on neurodegeneration models. The findings suggested that treatment with this compound resulted in a significant decrease in neurodegenerative markers and improved cognitive function metrics compared to control groups.

Case Study 2: Cosmetic Formulation

In a comparative study of cosmetic formulations containing different emulsifiers, those with this compound exhibited superior stability over time and enhanced user satisfaction based on sensory evaluations.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption into neurons . This mechanism is of particular interest in the study of neurological disorders such as Parkinson’s disease and depression.

Comparison with Similar Compounds

Structural and Functional Variations

The tetrahydropyridine scaffold allows diverse functionalization, leading to analogs with distinct properties. Key analogs include:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Characteristics References
Target Compound 3-phenylpropyl C21H25N 291.43 High lipophilicity, alkyl-aryl chain
1-Benzyl-4-(3-nitrophenyl)-... (1a) 3-nitrophenyl C18H17N3O2* 327.36 Electron-withdrawing nitro group
1-Benzyl-4-(4-cyanophenyl)-... (1f) 4-cyanophenyl C18H17N3 287.36 Polar cyano group, enhanced reactivity
1-Methyl-4-(p-fluorophenyl)-... p-fluorophenyl C12H14FN 203.25 Fluorine substitution, chromatographic utility
1-Benzyl-4-(3,4-dimethoxyphenyl)-... 3,4-dimethoxyphenyl C20H23NO2 321.41 Electron-donating methoxy groups
MPTP (Neurotoxic analog) Methyl (N1), phenyl (C4) C12H15N 173.26 Parkinsonism-inducing, selective neurotoxicity

*Calculated based on substituent and core structure.

Key Observations:

  • Substituent Effects: The target compound’s 3-phenylpropyl group enhances lipophilicity compared to analogs with direct aryl substituents (e.g., nitrophenyl or cyanophenyl). This may influence membrane permeability in biological systems.
  • Electronic Properties: Electron-withdrawing groups (e.g., nitro in 1a) increase reactivity, while electron-donating groups (e.g., methoxy in 1,4-dimethoxyphenyl) stabilize the aromatic system .
  • Neurotoxicity Considerations: MPTP, a simpler tetrahydropyridine analog, causes Parkinsonism via dopaminergic neuron damage, highlighting the pharmacological significance of structural modifications .

Physicochemical and Analytical Properties

  • Chromatographic Behavior: Analogs like 1-methyl-4-(p-fluorophenyl)-... show distinct retention times (relative retention: 0.6) in HPLC, useful for purity assessment .
  • Solubility and Stability: The target compound’s phenylpropyl chain likely reduces aqueous solubility compared to polar analogs (e.g., cyanophenyl or nitrophenyl derivatives).

Biological Activity

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS No. 70152-27-1) is a synthetic compound categorized as a piperidine derivative. Its molecular formula is C21H25N, with a molecular weight of 291.43 g/mol. This compound has garnered attention for its potential biological activities, particularly as a dopamine reuptake inhibitor, which may have implications in the treatment of various neurodegenerative disorders.

This compound primarily acts as a potent and selective dopamine reuptake inhibitor . By inhibiting the dopamine transporter (DAT), it increases the synaptic concentration of dopamine, enhancing dopaminergic signaling. This action can influence several neurotransmitter-related pathways that are critical for mood regulation and motor control .

Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

  • Neurotransmitter Modulation : The compound's ability to inhibit dopamine reuptake suggests potential applications in treating conditions such as depression and Parkinson's disease due to its role in enhancing dopaminergic transmission.
  • Cytotoxicity Studies : Preliminary studies indicate that this compound does not exhibit significant cytotoxicity against L929 cells, suggesting a favorable safety profile for further exploration in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundDopamine reuptake inhibitorNot specified
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidineDopamine reuptake inhibitorNot specified
1-Benzyl-4-(3-phenylpropyl)piperidin-4-olDopamine reuptake inhibitorNot specified

Study on Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study focusing on the inhibition of monoamine oxidase (MAO) showed promising results in compounds that share structural similarities with this tetrahydropyridine derivative. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical for mood stabilization and cognitive function .

Structure-Activity Relationship (SAR)

A structure–activity relationship study highlighted the importance of specific substitutions on the piperidine ring for enhancing biological activity. Variations in substituents can significantly affect the binding affinity to DAT and the overall pharmacological profile. The findings suggest that optimizing these substituents could lead to more effective therapeutic agents targeting neurological disorders .

Q & A

[Basic] What synthetic methodologies are recommended for synthesizing 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine?

Answer:
A nickel-catalyzed regioselective diarylation protocol is commonly employed for structurally analogous tetrahydropyridines. Key parameters include:

  • Catalyst system : Ni(cod)₂ (0.1 equiv) with N-heterocyclic carbene ligands (e.g., L3, 0.15 equiv) .
  • Reagents : Aliphatic vinyl derivatives (e.g., 1-benzyl-4-vinyl-THP) coupled with aryl triflates (e.g., p-tolyl triflate) and Grignard reagents (e.g., PhMgBr) .
  • Conditions : Toluene solvent, 40°C reaction temperature, and 5-hour reaction time .
    Purification typically involves column chromatography, with structural confirmation via NMR and mass spectrometry.

[Advanced] How can researchers resolve contradictions in neurotoxicological data between 1-Benzyl-4-(3-phenylpropyl)-THP and related tetrahydropyridines?

Answer:
Discrepancies may arise from:

  • Metabolic activation : Structural analogs like MPTP (1-methyl-4-phenyl-THP) are metabolized by MAO-B to neurotoxic pyridinium species. Evaluate metabolic pathways using hepatic microsome assays and HPLC-MS to detect reactive intermediates .
  • Impurity profiling : Trace contaminants (e.g., MPPP in MPTP samples) can confound results. Employ high-resolution LC-MS and comparative toxicity assays using purified vs. crude samples .
  • Substituent effects : The benzyl and 3-phenylpropyl groups may alter MAO-B affinity or blood-brain barrier penetration. Conduct in vitro MAO inhibition assays and in vivo biodistribution studies .

[Basic] What analytical techniques are optimal for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves bond angles (e.g., C4–C3–O3 = 120.01°) and torsion parameters critical for conformational analysis .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., benzyl proton splitting patterns and tetrahydropyridine ring dynamics) .
  • FT-IR : Confirms functional groups (e.g., absence of carbonyl stretches, verifying non-oxidized THP ring) .

[Advanced] How to design experiments probing dopamine receptor modulation by 1-Benzyl-4-(3-phenylpropyl)-THP?

Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]SCH-23390 for D1, [³H]raclopride for D2) to measure affinity in transfected HEK293 cells .
  • Functional assays : Monitor cAMP accumulation (D1: Gαs-coupled) or potassium channel activity (D2: Gαi-coupled) in neuronal cell lines .
  • Behavioral models : Assess locomotor activity in rodent models (e.g., open-field tests) to compare effects with known modulators like 4-[3-(methylsulfonyl)phenyl]-1-propyl-THP .

[Basic] What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation or photolysis .
  • Atmosphere : Use argon or nitrogen to minimize oxidation of the tetrahydropyridine ring .
  • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers to prevent hydrolysis .

[Advanced] What strategies mitigate unexpected toxicity in preclinical studies?

Answer:

  • Metabolite screening : Identify potential toxicants (e.g., N-oxides or pyridinium ions) using LC-MS/MS with cytochrome P450 isoform-specific inhibitors .
  • Structural optimization : Replace the benzyl group with bulkier substituents (e.g., 4-methoxybenzyl) to reduce MAO-B affinity and bioactivation .
  • In silico modeling : Predict ADMET profiles using QSAR models focused on blood-brain barrier permeability and metabolic liability .

[Basic] How to validate purity for pharmacological assays?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is required for in vitro studies .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent) .

[Advanced] What mechanistic studies clarify the compound’s interaction with monoamine transporters?

Answer:

  • Radioligand displacement assays : Compare inhibition of [³H]dopamine uptake in synaptosomes vs. HEK cells expressing human DAT/SERT .
  • Electrophysiology : Measure transporter currents in Xenopus oocytes to assess functional blockade .
  • Molecular docking : Model interactions with transporter crystal structures (e.g., hDAT PDB: 4XP4) to identify critical binding residues .

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